molecular formula C11H15N3O B12351255 2-Amino-6-benzyl-1,3-diazinan-4-one

2-Amino-6-benzyl-1,3-diazinan-4-one

Cat. No.: B12351255
M. Wt: 205.26 g/mol
InChI Key: GCWXCWMSIKBMOH-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-1,3-diazinan-4-one is a heterocyclic compound that belongs to the diazine family. This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, an amino group at position 2, and a benzyl group at position 6. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-benzyl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diazine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-benzyl-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino or benzyl positions.

Scientific Research Applications

2-Amino-6-benzyl-1,3-diazinan-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-benzyl-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-6-methyl-1,3-diazinan-4-one
  • 2-Amino-6-phenyl-1,3-diazinan-4-one
  • 2-Amino-6-ethyl-1,3-diazinan-4-one

Comparison: Compared to its analogs, 2-Amino-6-benzyl-1,3-diazinan-4-one exhibits unique properties due to the presence of the benzyl group. This group enhances its lipophilicity and may improve its ability to cross biological membranes, potentially increasing its bioavailability and efficacy in biological systems. Additionally, the benzyl group can participate in π-π interactions, which may contribute to its binding affinity with certain molecular targets.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-amino-6-benzyl-1,3-diazinan-4-one

InChI

InChI=1S/C11H15N3O/c12-11-13-9(7-10(15)14-11)6-8-4-2-1-3-5-8/h1-5,9,11,13H,6-7,12H2,(H,14,15)

InChI Key

GCWXCWMSIKBMOH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(NC1=O)N)CC2=CC=CC=C2

Origin of Product

United States

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